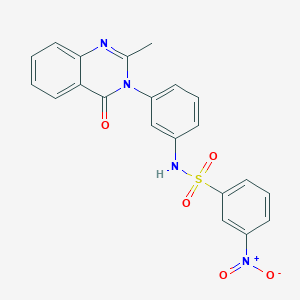

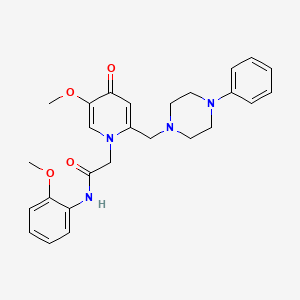

![molecular formula C17H16N2O5S2 B2644297 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421509-67-2](/img/structure/B2644297.png)

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of Furan-Sulfonamide is C₁₆H₁₄N₂O₆S₂ . Its three-dimensional structure determines its interactions with biological targets. Computational methods (such as DFT calculations) can provide insights into its geometry, bond angles, and electronic properties .

Wissenschaftliche Forschungsanwendungen

Vasodilator Action of Furoxans

Furoxans, related to the compound due to their structural characteristics and biological activities, have been studied for their vasodilator action. The study by Feelisch, Schönafinger, and Noack (1992) delves into how furoxans increase coronary flow through a mechanism mediated by nitric oxide (NO) generation upon reaction with sulfhydryl groups. This reaction classifies furoxans as prodrugs that elevate cyclic GMP levels, placing them in the nitrovasodilator category. The study provides insights into the broader applications of sulfonamide-containing heterocycles in cardiovascular research (Feelisch, Schönafinger, & Noack, 1992).

Inhibition of Carbonic Anhydrase and Antiglaucoma Activity

Sulfonamides, including furoxan and furazan derivatives, have been evaluated for their inhibitory effect on human carbonic anhydrase isoforms, showcasing potential as antiglaucoma agents. Chegaev et al. (2014) reported that certain sulfonamides displayed significant intraocular pressure-lowering effects in vivo, surpassing the efficiency of dorzolamide, a standard antiglaucoma drug. This study exemplifies the therapeutic potential of sulfonamide derivatives in ophthalmology (Chegaev et al., 2014).

Synthesis of Cyclic Sulfonamides

The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored by Greig, Tozer, and Wright (2001). Their work contributes to the development of new methodologies in organic synthesis, particularly in constructing complex heterocyclic systems that include sulfonamide functionalities. This approach could be instrumental in the synthesis of compounds with specific biological activities (Greig, Tozer, & Wright, 2001).

Enzyme Inhibitory Potential and In Silico Study

Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties, assessing their effects against α-glucosidase and acetylcholinesterase. This study highlights the potential of such compounds in the development of treatments for conditions related to enzyme dysregulation, such as diabetes and neurodegenerative diseases. The in silico molecular docking results supported the in vitro data, indicating a promising route for drug discovery (Abbasi et al., 2019).

Zukünftige Richtungen

References

- Bielski, R., & Grynkiewicz, G. (2021). Furan platform chemicals beyond fuels and plasticsGreen Chemistry, 23, 7458-7487 .

- Hosny, N. M., Samir, G., & Abdel-Rhman, M. H. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations, and cytotoxicity profilingBMC Chemistry, 18, 22 .

- Synthesis of amides and esters containing furan rings under microwaveDe Gruyter .

: [Read more](https://pubs.rsc.org/en/content/articlehtml/202

Eigenschaften

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c1-11-16(25-17(19-11)14-3-2-6-22-14)10-18-26(20,21)12-4-5-13-15(9-12)24-8-7-23-13/h2-6,9,18H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEUVVRIWHBUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

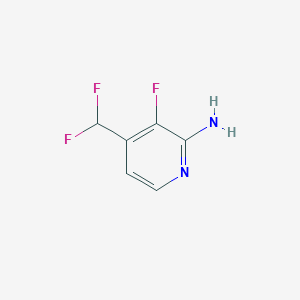

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

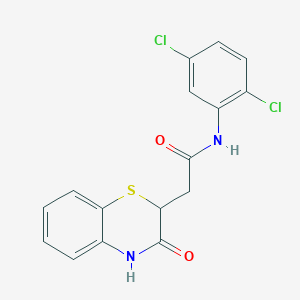

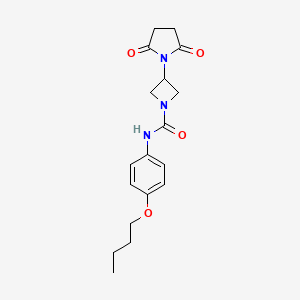

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)

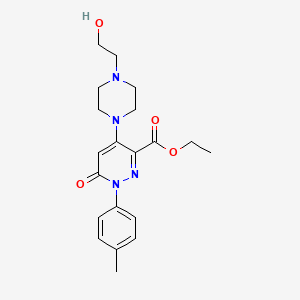

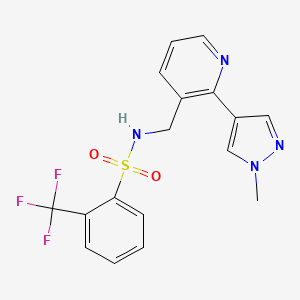

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)

![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)

![N-(3-methoxypropyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2644235.png)